Ac-苯丙氨酸-色氨酸-OH

描述

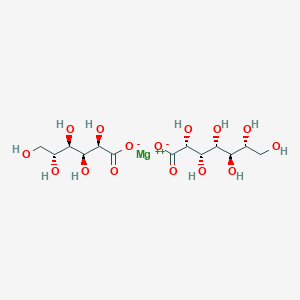

Ac-Phe-Trp-OH is a peptide compound that is related to various peptides studied for their biological activities and potential pharmaceutical applications. While the specific compound Ac-Phe-Trp-OH is not directly mentioned in the provided papers, the papers do discuss related peptides and their properties, which can provide insights into the characteristics of Ac-Phe-Trp-OH.

Synthesis Analysis

The synthesis of related peptides, such as Ac-(D)Phe-Pro-boroArg-OH and Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg], involves solution-phase methods and solid-phase methods. For instance, the synthesis of Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg] was achieved through a convergent solution-phase approach, where tripeptide fragments were first prepared and then coupled to form a linear hexapeptide. This was followed by cyclization to yield the macrocyclic compound . Such methods could potentially be adapted for the synthesis of Ac-Phe-Trp-OH, with considerations for protecting groups and minimizing racemization.

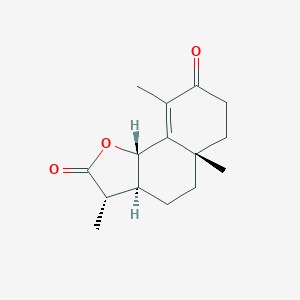

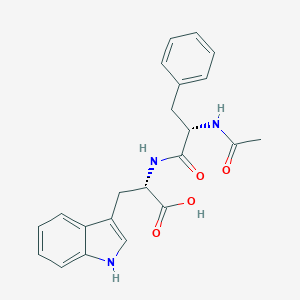

Molecular Structure Analysis

The molecular structure of peptides is crucial for their biological activity. For example, the peptide Ac-(D)Phe-Pro-boroArg-OH was found to have a secondary structure in aqueous solutions, which is important for its activity as a thrombin inhibitor . The structure of Ac-Phe-Trp-OH would similarly be expected to influence its biological activity, and techniques such as NMR could be used to elucidate its conformation.

Chemical Reactions Analysis

The chemical reactivity of peptides like Ac-Phe-Trp-OH is influenced by the functional groups present in the amino acid residues. The peptides discussed in the papers undergo various chemical reactions, such as coupling reactions during synthesis and interactions with enzymes or receptors in biological systems . The reactivity of Ac-Phe-Trp-OH would be expected to be influenced by the acetyl group on the N-terminus and the indole ring of the tryptophan residue.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides are determined by their amino acid composition and sequence. For instance, the peptide Ac-(D)Phe-Pro-boroArg-OH has a rigid conformation and internal motion in certain side chains . The properties of Ac-Phe-Trp-OH, such as solubility, stability, and conformational flexibility, would be influenced by the presence of the aromatic side chain of tryptophan and the acetyl group. These properties are important for the peptide's interaction with biological targets and its potential as a therapeutic agent.

科学研究应用

1. 酶-底物特异性计算

Ac-苯丙氨酸-色氨酸-OH 在计算酶-底物特异性中发挥作用,如胰凝乳蛋白酶催化的水解作用所示。处理的实验系统涉及 Ac-色氨酸-NH2 和 Ac-苯丙氨酸-NH2 的水解,等等。这项研究对于开发定量研究生化系统的新方法至关重要 (DeTar,1981 年)。

2. 荧光化学传感器的开发

已经开发出一种涉及 Ac-苯丙氨酸-色氨酸-OH 的荧光化学传感器,用于识别氨基酸。该化学传感器包括葫芦[8]脲 (Q[8]) 和盐酸吖啶 (AC),可以识别 L-苯丙氨酸或 L-色氨酸,因为它们具有竞争性相互作用 (Xu 等人,2020 年)。

3. 侧链构象的 NMR 研究

已经对 Ac-苯丙氨酸-色氨酸-OH 及其相关衍生物进行了核磁共振 (NMR) 研究,以了解酪氨酸和色氨酸衍生物中侧链构象的溶剂依赖性 (Kobayashi 等人,2009 年)。

4. 氨基酸的传输和分离

含有双-(2-乙基己基)磷酸 (DEHPA) 的活化复合膜已被用于芳香族氨基酸(包括苯丙氨酸和色氨酸)的传输和分离。这项研究突出了 Ac-苯丙氨酸-色氨酸-OH 在促进氨基酸传输和分离的研究中的重要性 (Calzado 等人,2001 年)。

5. 肽构象和抑制活性

含有 Ac-苯丙氨酸-色氨酸-OH 的肽的溶液构象对 Ac-(D)苯丙氨酸-脯氨酸-硼精氨酸-OH(一种有效的凝血酶抑制剂)的活性有影响。NMR 研究表明,该肽部分在水溶液中表现出二级结构,从而提供了结合该分子的熵优势的见解 (Lim 等人,1993 年)。

6. 抗炎药的合成

已经报道了 Ac-苯丙氨酸-[鸟氨酸-脯氨酸-D-茶氨酸-色氨酸-精氨酸](一种有效的抗炎新药)的收敛溶液相合成。该合成提供了一种有效制备大量此类药物和其他大环肽拟药的途径 (Reid 等人,2003 年)。

未来方向

The future directions of “Ac-Phe-Trp-OH” and similar peptides could involve further exploration of their therapeutic potential. Peptides are attracting great attention as therapeutics due to their high selectivity, potency, and low toxicity . Moreover, the development of new synthetic strategies for the preparation of unique constrained peptides could open up new possibilities in peptide-based therapeutics .

属性

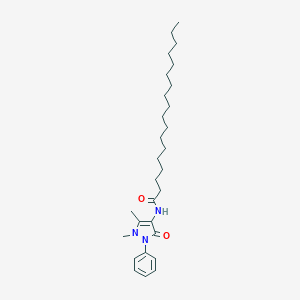

IUPAC Name |

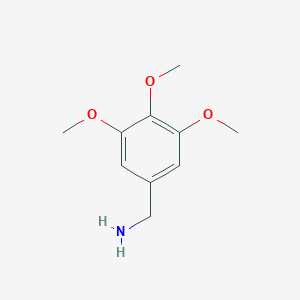

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,19-20,23H,11-12H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQOQFHEONRKLI-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Phe-Trp-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。